molecular formula C21H24N2O3 B13776731 Acetic acid, (2-cyanoethoxy)diphenyl-, 2-(dimethylamino)ethyl ester CAS No. 94916-96-8

Acetic acid, (2-cyanoethoxy)diphenyl-, 2-(dimethylamino)ethyl ester

Cat. No.: B13776731
CAS No.: 94916-96-8
M. Wt: 352.4 g/mol
InChI Key: CMLBQOVLDTVUPX-UHFFFAOYSA-N
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Description

Acetic acid, (2-cyanoethoxy)diphenyl-, 2-(dimethylamino)ethyl ester is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2-cyanoethoxy)diphenyl-, 2-(dimethylamino)ethyl ester typically involves the esterification of acetic acid with the corresponding alcohol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity reactants and stringent control of reaction parameters are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2-cyanoethoxy)diphenyl-, 2-(dimethylamino)ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Acetic acid, (2-cyanoethoxy)diphenyl-, 2-(dimethylamino)ethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives.

    Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, (2-cyanoethoxy)diphenyl-, 2-(dimethylamino)ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then interact with specific pathways in the biological system.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-(dimethylamino)ethyl ester
  • Acetic acid, diphenylpropoxy-, 2-(dimethylamino)ethyl ester

Uniqueness

Acetic acid, (2-cyanoethoxy)diphenyl-, 2-(dimethylamino)ethyl ester is unique due to the presence of the cyanoethoxy and diphenyl groups, which impart distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

94916-96-8

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-(2-cyanoethoxy)-2,2-diphenylacetate

InChI

InChI=1S/C21H24N2O3/c1-23(2)15-17-25-20(24)21(26-16-9-14-22,18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13H,9,15-17H2,1-2H3

InChI Key

CMLBQOVLDTVUPX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCCC#N

Origin of Product

United States

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